

An In-depth Technical Guide to the Physical and Chemical Properties of Oxychelerythrine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities. This guide provides a comprehensive overview of the available physical and chemical properties of Oxychelerythrine, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While specific experimental data for Oxychelerythrine is limited in publicly accessible databases, this document compiles the known information and provides general experimental protocols for its analysis based on methods established for structurally related alkaloids.

Physicochemical Properties

Oxychelerythrine is a derivative of chelerythrine, characterized by an additional keto group. Its fundamental properties are summarized below.



Property	Value	Source
Molecular Formula	C21H17NO5	[1]
Molecular Weight	363.36 g/mol	[1]
Appearance	Powder	[1]
Melting Point	194-197 °C	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
pKa (Predicted)	-1.58 ± 0.20	[1]
Density (Predicted)	1.361 ± 0.06 g/cm ³	[1]
Boiling Point (Predicted)	615.5 ± 55.0 °C	[1]

Note: Quantitative solubility data for **Oxychelerythrine** in various solvents are not readily available in the literature. Experimental determination is recommended for specific applications.

Spectroscopic Properties

Detailed spectroscopic data for **Oxychelerythrine** are not widely published. This section outlines the expected spectral characteristics and provides general experimental protocols for acquiring this data.

UV-Visible (UV-Vis) Spectroscopy

Benzophenanthridine alkaloids typically exhibit characteristic UV-Vis absorption spectra due to their extended conjugated systems.

Expected Absorption Maxima (λ max): Based on related compounds, **Oxychelerythrine** is expected to show absorption maxima in the UV and visible regions. Specific λ max values in solvents like methanol or ethanol need to be experimentally determined.

Experimental Protocol: Quantitative Analysis of Benzophenanthridine Alkaloids by UV-Vis Spectrophotometry



This protocol is a general guideline and may require optimization for Oxychelerythrine.

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Reagents:
 - Oxychelerythrine standard of known purity.
 - Methanol (spectroscopic grade) or another appropriate solvent.
 - Phosphate buffer (pH 4.7).
 - Bromocresol green (BCG) solution.
 - Chloroform.
- Preparation of Standard Solutions:
 - Prepare a stock solution of Oxychelerythrine in methanol (e.g., 100 μg/mL).
 - From the stock solution, prepare a series of standard solutions of decreasing concentrations.
- Complex Formation (for colorimetric assay):
 - To a separatory funnel, add an aliquot of the standard or sample solution.
 - Add 5 mL of pH 4.7 phosphate buffer and 5 mL of BCG solution.
 - Shake the mixture and extract the formed complex with chloroform.
 - Collect the chloroform layer in a volumetric flask and dilute to the mark with chloroform.
- Measurement:
 - Record the absorbance of the standard and sample solutions at the wavelength of
 maximum absorption (λmax), which should be determined by scanning the spectrum of a
 standard solution. For the BCG complex of some alkaloids, this is around 470 nm[2][3].



· Quantification:

- Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
- Determine the concentration of Oxychelerythrine in the sample solution from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **Oxychelerythrine**. While specific spectral assignments for **Oxychelerythrine** are not available, data for related benzophenanthridine alkaloids can provide an indication of the expected chemical shifts.

Expected 1 H-NMR Chemical Shifts (in CDCl 3): Aromatic protons are expected in the range of δ 7.0-9.0 ppm. Methoxy and N-methyl protons would appear in the upfield region, typically around δ 3.5-4.5 ppm.

Expected ¹³C-NMR Chemical Shifts (in CDCl₃): Carbonyl carbons are expected to resonate downfield ($\delta > 160$ ppm). Aromatic and quaternary carbons will appear in the δ 100-160 ppm region, while methoxy and N-methyl carbons will be in the upfield region (δ 50-65 ppm).

Experimental Protocol: NMR Analysis of Benzophenanthridine Alkaloids

- Sample Preparation:
 - Dissolve 5-10 mg of the purified Oxychelerythrine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[4][5].
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:



- Acquire a ¹H NMR spectrum.
- Acquire a broadband proton-decoupled ¹³C NMR spectrum.
- To aid in structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Oxychelerythrine**, which is crucial for its identification and structural confirmation.

Expected Fragmentation Pattern: The molecular ion peak [M+H]⁺ would be expected at m/z 364.37. Common fragmentation pathways for benzophenanthridine alkaloids involve the loss of methyl groups (•CH₃) from methoxy or N-methyl moieties, and cleavage of the heterocyclic rings[6].

Experimental Protocol: LC-MS/MS Analysis of Benzophenanthridine Alkaloids

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
- Sample Preparation:
 - Dissolve the Oxychelerythrine sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
 - Filter the sample through a 0.22 μm syringe filter before injection.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
 - Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

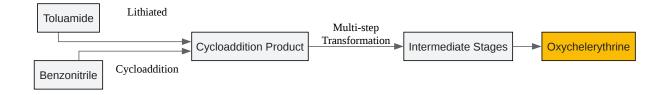


- · Mass Spectrometry Conditions:
 - Ionization Mode: Positive ion mode is typically used for alkaloids.
 - MS Scan: Acquire full scan MS data to identify the molecular ion.
 - MS/MS Scan: Perform product ion scans on the molecular ion of interest to obtain the fragmentation pattern. Collision-induced dissociation (CID) is used to induce fragmentation.

Synthesis

Oxychelerythrine can be synthesized from readily available starting materials. A reported synthesis involves a lithiated toluamide-benzonitrile cycloaddition reaction in 6 steps[7].

General Synthetic Workflow: While the detailed step-by-step protocol from the primary literature is not fully available in the abstract, the general workflow can be conceptualized as follows:



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Caption: General workflow for the synthesis of **Oxychelerythrine**.

Biological Activity and Potential Signaling Pathways

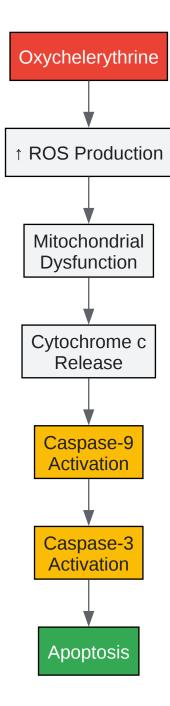
Oxychelerythrine has been reported to exhibit cytotoxic activity against P-388 and HT-29 cell lines, as well as antifeeding activities and the ability to enhance antibiotic susceptibility in S. aureus[1]. The precise mechanisms of action and the signaling pathways involved are not well-elucidated for **Oxychelerythrine** itself. However, based on the activities of the closely related and well-studied benzophenanthridine alkaloid, chelerythrine, potential signaling pathways can



be hypothesized. Chelerythrine is known to induce apoptosis and affect key signaling cascades such as the NF-kB and MAPK pathways[8][9].

Hypothesized Apoptosis Signaling Pathway

Chelerythrine is known to induce apoptosis through the mitochondrial pathway[9]. It is plausible that **Oxychelerythrine** may share a similar mechanism.



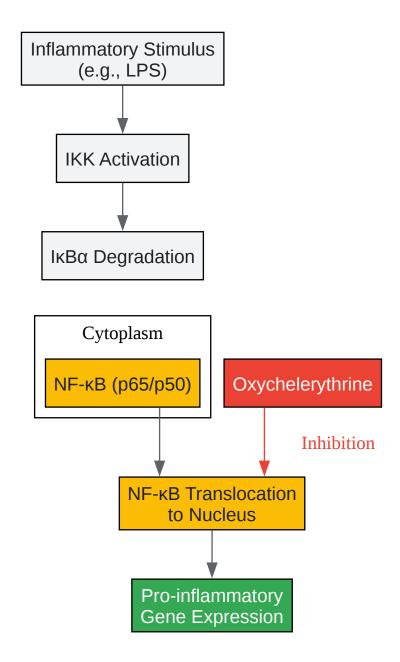
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Caption: Hypothesized intrinsic apoptosis pathway induced by **Oxychelerythrine**.

Hypothesized Effect on NF-kB Signaling Pathway

Many natural compounds exert their anti-inflammatory and anti-cancer effects by modulating the NF-κB pathway. Oxymatrine, another alkaloid, has been shown to prevent NF-κB nuclear translocation[2].



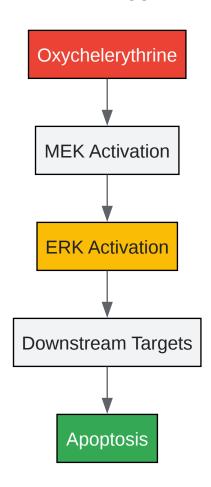
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Caption: Hypothesized inhibition of the NF-kB signaling pathway by **Oxychelerythrine**.



Hypothesized Effect on MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Chelerythrine has been shown to activate the ERK MAPK pathway, leading to apoptosis in some cancer cells[8].



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Caption: Hypothesized activation of the MAPK/ERK pathway by **Oxychelerythrine**.

Conclusion

Oxychelerythrine is a promising benzophenanthridine alkaloid with demonstrated cytotoxic and other biological activities. This guide has summarized the currently available physicochemical data and provided standardized experimental protocols for its further characterization. Significant research opportunities exist to fill the gaps in our knowledge, particularly in obtaining detailed spectroscopic data, elucidating its crystal structure, optimizing its synthesis, and definitively identifying the signaling pathways through which it exerts its



biological effects. Such studies will be crucial for unlocking the full therapeutic potential of **Oxychelerythrine**.

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